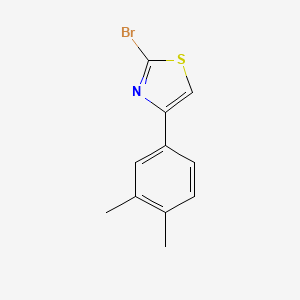

2-bromo-4-(3,4-dimethylphenyl)Thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis

Thiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This structural motif is a cornerstone in the field of organic and medicinal chemistry due to its presence in a vast number of natural products and synthetic molecules with significant biological activities. The thiazole ring is a key component of thiamine (B1217682) (vitamin B1), a vital coenzyme for the metabolism of carbohydrates.

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts unique chemical properties that make it a versatile scaffold in organic synthesis. The ring system can undergo various chemical transformations, including electrophilic and nucleophilic substitution, metalation, and cycloaddition reactions, allowing for the introduction of diverse functional groups at different positions. This chemical tractability has made thiazoles a privileged structure in the design and synthesis of novel compounds with a wide array of applications.

In contemporary organic synthesis, thiazole derivatives are utilized as key intermediates and building blocks for the construction of more complex molecules. The renowned Hantzsch thiazole synthesis, first described in 1887, remains a widely used and efficient method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org Modern synthetic methodologies have expanded upon this classic reaction, introducing greener and more efficient protocols, including one-pot multi-component reactions and the use of various catalysts to improve yields and substrate scope. nih.govresearchgate.net

The significance of thiazoles is particularly pronounced in medicinal chemistry, where the thiazole nucleus is a core component of numerous FDA-approved drugs. These include antimicrobial agents like sulfathiazole, antiretroviral drugs such as ritonavir, and anticancer agents like dasatinib. The ability of the thiazole scaffold to interact with various biological targets has driven extensive research into the synthesis of novel derivatives with potential therapeutic applications, including antifungal, anti-inflammatory, anticonvulsant, and antitubercular activities. mdpi.comsysrevpharm.org

Rationale for Research into 2-bromo-4-(3,4-dimethylphenyl)Thiazole Scaffolds

The investigation into specific thiazole scaffolds, such as this compound, is driven by the established importance of both the 2-bromothiazole (B21250) moiety and the 4-arylthiazole framework in medicinal chemistry and materials science. The 2-bromo-4-arylthiazole core serves as a versatile synthetic intermediate, allowing for further functionalization through various cross-coupling reactions, which is a powerful strategy in the development of new chemical entities.

The bromine atom at the 2-position of the thiazole ring is a key functional handle. It can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), enabling the introduction of a wide range of substituents at this position. This synthetic flexibility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound.

The rationale for focusing on the 4-(3,4-dimethylphenyl) substituent is supported by research demonstrating that this particular substitution pattern can confer significant biological activity. A key study focused on the synthesis and fungicidal activity of new thiazole derivatives prepared from the precursor, 2-bromo-1-(3,4-dimethylphenyl)ethanone. echemi.com This α-bromoketone is the direct precursor to the 4-(3,4-dimethylphenyl)thiazole core via the Hantzsch synthesis. The study revealed that several derivatives possessing the 4-(3,4-dimethylphenyl)thiazole scaffold exhibited high activity against various fungi. echemi.com

For instance, the fungicidal screening of these derivatives showed significant inhibition against several fungal species. The table below summarizes the activity of some of the synthesized compounds from the key precursor.

| Compound | Fungus 1 | Fungus 2 | Fungus 3 |

|---|---|---|---|

| Compound 6 | Highly Active | Moderately Active | Slightly Active |

| Compound 7 | Highly Active | Highly Active | Moderately Active |

| Compound 11a | Highly Active | Inactive | Inactive |

| Compound 11b | Highly Active | Moderately Active | Slightly Active |

| Compound 14 | Highly Active | Highly Active | Highly Active |

| Compound 19 | Highly Active | Highly Active | Moderately Active |

| Compound 20 | Highly Active | Highly Active | Highly Active |

Data sourced from a study on derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone. echemi.com

This demonstrated biological potential of the 4-(3,4-dimethylphenyl)thiazole core provides a strong impetus for the synthesis and investigation of "this compound". This specific compound is not only a target molecule that could possess its own intrinsic biological activity but, more importantly, it is a key building block for the synthesis of a wider range of derivatives. By utilizing the reactivity of the 2-bromo position, researchers can systematically modify the structure to explore and optimize its fungicidal, or other potential therapeutic, properties. The dimethylphenyl moiety is a lipophilic group that can enhance membrane permeability and interaction with biological targets, making this scaffold particularly attractive for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

886367-59-5 |

|---|---|

Molecular Formula |

C11H10BrNS |

Molecular Weight |

268.17 g/mol |

IUPAC Name |

2-bromo-4-(3,4-dimethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNS/c1-7-3-4-9(5-8(7)2)10-6-14-11(12)13-10/h3-6H,1-2H3 |

InChI Key |

JPUGVJDOGSASJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 3,4 Dimethylphenyl Thiazole and Its Analogues

Established Synthetic Routes to Thiazole (B1198619) Derivatives

The formation of the thiazole ring is the foundational step in the synthesis of 2-bromo-4-(3,4-dimethylphenyl)thiazole. Several methods have been developed for this purpose, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.combepls.comnih.gov For the specific synthesis of a 4-(3,4-dimethylphenyl)thiazole scaffold, the reaction would commence with 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one and a suitable thioamide.

The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Table 1: Hantzsch Synthesis and Adaptations

| Reactant A | Reactant B | Product Type | Key Features |

|---|---|---|---|

| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole | High versatility and wide substrate scope. nih.gov |

| α-Haloketone | Thiourea (B124793) | 2-Aminothiazole (B372263) | Provides access to key amino-functionalized intermediates. sciencescholar.us |

Adaptations to the classic Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. One-pot, multi-component procedures using catalysts like silica-supported tungstosilisic acid have been employed for the synthesis of complex thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.comresearchgate.net Furthermore, acidic conditions can alter the regioselectivity of the reaction when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Other Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization methods provide alternative pathways to the thiazole nucleus. These routes often utilize different starting materials and reaction mechanisms.

Cook-Heilborn Synthesis : This method involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids to form 5-aminothiazoles under mild conditions. bepls.compharmaguideline.comcutm.ac.in

Robinson-Gabriel Synthesis : This approach utilizes the dehydration of 2-acylamino-ketones, typically mediated by phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. bepls.comfigshare.com

From α-Thiocyanoketones : The rearrangement and cyclization of α-thiocyanoketones in the presence of a strong acid can also produce substituted thiazoles. cutm.ac.in

These alternative methods expand the synthetic chemist's toolkit, allowing for the creation of thiazoles with different substitution patterns that might be less accessible through the Hantzsch pathway.

Targeted Bromination Strategies for Thiazole Scaffolds

Once the 4-(3,4-dimethylphenyl)thiazole scaffold is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic nature of the thiazole ring dictates its reactivity towards electrophiles, making targeted bromination a non-trivial challenge.

Direct Bromination Approaches

Direct electrophilic aromatic substitution on the thiazole ring is a common strategy for bromination. The thiazole ring is less electron-rich and less aromatic than thiophene, making electrophilic substitution more difficult and often requiring harsher conditions. lookchem.com The C5 position is generally the most susceptible to electrophilic attack, followed by the C4 and C2 positions. pharmaguideline.com

Reagents such as N-bromosuccinimide (NBS) are frequently used for the bromination of aromatic and heteroaromatic compounds. nih.govresearchgate.net The reaction of a 4-arylthiazole with NBS can lead to bromination at the C5 position. nih.gov To achieve bromination at the C2 position, a common route involves a Sandmeyer-type reaction starting from the readily available 2-aminothiazole. This precursor can be synthesized via the Hantzsch reaction using thiourea. The amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide, often using a copper(I) bromide catalyst. lookchem.comresearchgate.net

Table 2: Common Reagents for Direct Bromination

| Reagent | Position Targeted | Conditions | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C5 (typically) | Acetonitrile, 0°C to 60°C | Regioselectivity can be influenced by substituents and reaction conditions. nih.govnih.gov |

| CuBr₂ / t-BuONO | C2 (from 2-amino) | Acetonitrile | Sandmeyer-type reaction for converting an amino group to a bromo group. researchgate.net |

Decarboxylative Bromination Methodologies

A more modern and often highly selective method for introducing a bromine atom is through decarboxylative bromination. This strategy involves the synthesis of a (hetero)aryl carboxylic acid, which is then subjected to conditions that replace the carboxylic acid group with a bromine atom. researchgate.netbeilstein-archives.org This approach is particularly useful for installing bromine at positions that are not readily accessible through direct electrophilic substitution.

For the target compound, this would involve synthesizing 4-(3,4-dimethylphenyl)thiazole-2-carboxylic acid. This intermediate can then undergo decarboxylative bromination. Transition-metal-free protocols have been developed, for instance, using tetrabutylammonium (B224687) tribromide in a sodium hydroxide/water mixture, which offers a green and efficient alternative to classical Hunsdiecker reactions that often require toxic heavy metal salts. researchgate.netbeilstein-archives.org Recent advances also describe photoredox-catalyzed decarboxylative halogenations using inorganic salts as the halogen source. nih.govprinceton.edu

Utilizing N-Halo Reagents in Electrophilic Halocyclizations

Electrophilic halocyclization is a powerful strategy where the halogen atom and the heterocyclic ring are formed concurrently. sci-hub.st In this context, an N-halo reagent, such as N-bromosuccinimide (NBS), acts as an electrophilic halogen source that initiates the cyclization of an appropriately designed acyclic precursor. sci-hub.st

This process typically involves the reaction of an alkene or alkyne bearing a nucleophilic group (like a thioamide) with the N-halo reagent. The electrophilic halogen adds to the unsaturated bond, forming a halonium ion intermediate, which is then intercepted by the internal nucleophile to close the ring. sci-hub.st For synthesizing brominated thiazoles, this could involve the reaction of a propargyl bromide with a thiourea under microwave irradiation, which proceeds through a domino alkylation-cyclization mechanism. organic-chemistry.org Another approach involves the α-halogenation of β-keto esters with NBS, followed by cyclization with a thioamide or thiourea. organic-chemistry.org This method allows for the direct formation of halogenated thiazole derivatives, potentially streamlining the synthetic sequence.

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact, reduce waste, and enhance safety. bepls.comresearchgate.netbohrium.com These approaches focus on the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to greener conditions. For the synthesis of a 4-(3,4-dimethylphenyl)thiazole core, the reaction between 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one and a suitable thiourea or thioamide can be performed under solvent-free conditions, often accelerated by grinding the reactants at room temperature. researchgate.net This method significantly reduces waste from organic solvents and simplifies product purification. organic-chemistry.org

The use of environmentally benign solvents is another key strategy. Water, being non-toxic and readily available, serves as an excellent medium for certain thiazole syntheses, particularly when combined with phase-transfer catalysts or surfactants to overcome solubility issues. bepls.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have emerged as promising green, bio-renewable solvents. researchgate.netnih.gov These solvents are non-volatile, biodegradable, and can be recycled, offering a sustainable alternative to traditional volatile organic compounds (VOCs). researchgate.net

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

| Method | Solvent | Catalyst | Conditions | Advantages |

|---|---|---|---|---|

| Conventional | Ethanol/Methanol | None | Reflux | Established method |

| Solvent-Free | None | None | Grinding, Room Temp | No solvent waste, simple workup researchgate.netorganic-chemistry.org |

| Green Solvent | Water | Phase-Transfer Catalyst | Reflux | Environmentally benign bepls.com |

| DES | Choline Chloride/Glycerol | None | 80 °C | Recyclable, biodegradable, safe researchgate.netnih.gov |

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized thiazole synthesis. researchgate.netnih.gov These techniques dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity compared to conventional heating methods. tandfonline.comwisdomlib.org

Ultrasound irradiation (sonochemistry) enhances chemical reactivity through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate the reaction rate. tandfonline.comnih.govmdpi.com This method is noted for its simple experimental setup, improved selectivity, and cleaner reaction profiles. mdpi.comresearchgate.net Similarly, microwave-assisted synthesis provides rapid and uniform heating, which can prevent side-product formation and increase yields. bepls.comrsc.org These energy-efficient methods are particularly effective for one-pot, multi-component reactions, aligning well with the principles of green chemistry. bepls.comnih.gov

Table 2: Effect of Energy Source on a Model Hantzsch Thiazole Synthesis

| Energy Source | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 6-12 hours | 70-85% | nih.gov |

| Ultrasound Irradiation | 15-45 minutes | 85-95% | wisdomlib.orgmdpi.comnih.gov |

| Microwave Irradiation | 2-10 minutes | 90-98% | bepls.comrsc.orgmdpi.com |

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable synthesis. In thiazole synthesis, catalysts such as silica-supported tungstosilisic acid, nano-NiFe2O4, and various biocatalysts have been successfully employed. mdpi.comnih.govacs.org These solid-supported catalysts can be easily recovered by simple filtration and reused multiple times without a significant loss of catalytic activity, which reduces both cost and waste. mdpi.comnih.govacs.org

For example, chitosan-based hydrogels have been used as eco-friendly, recyclable biocatalysts in ultrasound-assisted thiazole synthesis. nih.govmdpi.com These materials offer high surface area and thermal stability, leading to excellent yields and short reaction times. nih.govmdpi.com The combination of a recyclable catalyst with a green solvent like water or a deep eutectic solvent (DES) represents a highly sustainable approach to synthesizing thiazole derivatives. researchgate.netnih.gov

Table 3: Performance of Recyclable Catalysts in Thiazole Synthesis

| Catalyst | Solvent | Reusability (Cycles) | Final Yield (%) | Reference |

|---|---|---|---|---|

| Silica Supported Tungstosilisic Acid | Ethanol/Water | 5 | >85% | mdpi.comnih.gov |

| Chitosan Hydrogel (PIBTU-CS) | Ethanol | 5 | ~89% | mdpi.com |

| Nano-NiFe2O4 | Ethanol | 4 | ~90% | acs.org |

| Chitosan Schiff's Base (TCsSB) | Ethanol | 4 | >90% | nih.gov |

Transition Metal-Catalyzed Coupling Strategies for 4-Aryl Thiazoles

Transition metal catalysis provides powerful tools for the construction of C-C bonds, enabling the direct introduction of aryl groups onto the thiazole ring. These methods are essential for synthesizing complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used for the synthesis of 4-arylthiazoles. nih.govmdpi.com To synthesize the target compound, one could couple a 2-bromo-4-halothiazole with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. cdnsciencepub.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. cdnsciencepub.comcdnsciencepub.com

Table 4: Conditions for Palladium-Catalyzed Suzuki Coupling

| Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene (B28343)/Water/EtOH | nih.gov |

| Pd(dppf)Cl2 | dppf | Na2CO3 | Dioxane/Water | mdpi.com |

| Pd(OAc)2 | XPhos | K3PO4 | Toluene | mdpi.com |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners. acs.org In this approach, a C-H bond on the thiazole ring is directly coupled with an aryl halide. organic-chemistry.org While direct arylation of thiazoles often occurs regioselectively at the C5 position, specific conditions and directing groups can be employed to achieve arylation at the C4 or C2 positions. nih.govacs.org Ligand-free palladium acetate (B1210297) (Pd(OAc)2) has been shown to be an efficient catalyst for these transformations, even at very low loadings, making the process economically and environmentally attractive. acs.orgnih.gov

Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative for catalyzing cross-coupling reactions. nih.gov Nickel-based catalytic systems have been developed for the C-H arylation of various azoles, including thiazoles, with aryl halides, aryl triflates, and phenol (B47542) derivatives. nih.govelsevierpure.comnih.gov

The choice of ligand is crucial for the success of these reactions. For instance, a Ni(OTf)2/dcype system in a tertiary alcohol solvent has proven effective for the C-H arylation of thiazoles with phenol derivatives. nih.govrsc.org These nickel-catalyzed methods provide a versatile platform for synthesizing all possible arylthiazole substitution patterns through sequential C-H couplings, offering a powerful strategy for generating molecular libraries for drug discovery and materials science. elsevierpure.com

Table 5: Nickel Catalyst Systems for C-H Arylation of Azoles

| Nickel Precursor | Ligand | Base | Electrophile | Reference |

|---|---|---|---|---|

| Ni(OAc)2 | bipy | LiOtBu | Aryl Bromides/Iodides | nih.gov |

| Ni(OAc)2 | dppf | LiOtBu | Aryl Chlorides/Triflates | nih.gov |

| Ni(OTf)2 | dcype | K3PO4 | Phenol Derivatives | nih.govrsc.org |

Copper-Catalyzed Transformations (e.g., Cyanation)

The conversion of the bromo group in this compound to a cyano group is a pivotal transformation, as the resulting nitrile can be further elaborated into a variety of functional groups such as carboxylic acids, amides, and amines. Copper-catalyzed cyanation reactions have emerged as a powerful tool for the synthesis of aryl and heteroaryl nitriles.

Historically, the Rosenmund-von Braun reaction, which employs stoichiometric amounts of copper(I) cyanide in a high-boiling polar solvent, has been the traditional method for this conversion. However, this method often requires harsh reaction conditions and can be challenging in terms of product purification.

More contemporary approaches focus on the use of catalytic amounts of copper, which offer milder reaction conditions and improved functional group tolerance. An efficient and inexpensive copper-catalyzed domino halogen exchange-cyanation procedure has been developed for aryl bromides, which is also applicable to heteroaryl systems. nih.govorganic-chemistry.org This method utilizes a catalytic system comprising copper(I) iodide (CuI), potassium iodide (KI), and a diamine ligand, with sodium cyanide (NaCN) as the cyanide source. nih.govorganic-chemistry.org The reaction proceeds efficiently in a non-polar solvent like toluene at elevated temperatures. nih.govorganic-chemistry.org The proposed mechanism involves an initial halogen exchange from bromide to the more reactive iodide, followed by the copper-catalyzed cyanation.

The table below summarizes typical conditions for the copper-catalyzed cyanation of various aryl and heteroaryl bromides, which can be adapted for this compound.

Table 1: Representative Conditions for Copper-Catalyzed Cyanation of Aryl/Heteroaryl Bromides

| Catalyst System | Cyanide Source | Ligand | Solvent | Temperature (°C) | Reference |

|---|

Functional Group Interconversions and Derivatization at the Thiazole Core

The this compound scaffold serves as a versatile platform for a variety of functional group interconversions and derivatizations at the C2 position of the thiazole ring. The bromo substituent acts as a good leaving group, enabling its displacement by various nucleophiles to introduce new functionalities.

One of the most significant transformations is the conversion of the 2-bromo group to a 2-amino group. While the direct nucleophilic substitution of the bromo group with ammonia (B1221849) or its equivalents can be challenging, alternative synthetic routes are often employed. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide or thiourea, is a widely used method for the de novo synthesis of 2-aminothiazoles. derpharmachemica.com In the context of derivatization, a 2-aminothiazole analogue can be synthesized and subsequently modified.

Another important derivatization is the synthesis of 2-hydrazinylthiazoles. These compounds are valuable intermediates for the preparation of a wide range of heterocyclic systems and have been investigated for their biological activities. The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives can be achieved through the reaction of the corresponding 2-bromothiazole (B21250) with hydrazine (B178648) hydrate.

The table below provides examples of functional group interconversions and derivatizations at the C2 position of the 4-arylthiazole core.

Table 2: Functional Group Interconversions of 2-Bromo-4-arylthiazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-4-phenylthiazole (B1277947) | Hydrazine hydrate, ethanol, reflux | 2-Hydrazinyl-4-phenylthiazole | - |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 3,4 Dimethylphenyl Thiazole

Reaction Pathway Elucidation for Thiazole (B1198619) Formation

The formation of the 4-arylthiazole core, such as that in 2-bromo-4-(3,4-dimethylphenyl)thiazole, is most commonly achieved through the Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. nih.gov For the synthesis of the specific 4-(3,4-dimethylphenyl)thiazole backbone, the reaction would typically involve 3,4-dimethylthiobenzamide and a suitable α-halo-carbonyl compound.

The mechanism proceeds through a series of well-defined steps. nih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the halocarbonyl compound. This step displaces the halide ion and forms an acyclic intermediate. nih.gov

Cyclization: Following the initial attack, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the carbonyl carbon. This step results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic thiazole ring. nih.gov

This synthetic route allows for the versatile creation of thiazoles with various substituents at the 2, 4, and 5 positions by choosing the appropriate starting thioamide and α-halocarbonyl reactants. nih.gov

Mechanistic Studies of Bromination Reactions

The introduction of a bromine atom at the C2 position of the 4-(3,4-dimethylphenyl)thiazole ring is a key step in the synthesis of the title compound. While direct electrophilic bromination of the thiazole ring is possible, the parent thiazole is relatively unreactive towards such reactions. lookchem.com A more common and efficient method for synthesizing 2-bromothiazoles involves starting with the corresponding 2-aminothiazole (B372263) derivative. lookchem.com

The most widely applied method is a Sandmeyer-type reaction. This process begins with 2-amino-4-(3,4-dimethylphenyl)thiazole.

Diazotization: The 2-amino group is treated with a nitrite (B80452) source, such as n-butyl nitrite or sodium nitrite, in the presence of an acid to form a diazonium salt intermediate. researchgate.net

Halogenation: The diazonium salt is then reacted with a copper(I) bromide (CuBr) source. researchgate.netresearchgate.net The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the final this compound product. researchgate.net

Alternative bromination strategies can involve sequential bromination and debromination steps, particularly when synthesizing polybrominated thiazoles. lookchem.comresearchgate.net For instance, a more substituted thiazole can be exhaustively brominated and then selectively debrominated at specific positions using reagents like butyllithium (B86547) or Grignard reagents to achieve the desired bromo-substitution pattern. lookchem.com The reactivity of the thiazole ring positions towards electrophilic attack is generally C5 > C2 > C4, although this can be influenced by the existing substituents on the ring.

Exploration of Metal-Catalyzed Reaction Mechanisms (e.g., Pd, Ni, Cu)

The bromine atom at the C2 position of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in synthetic chemistry for building more complex molecules.

Palladium (Pd)-Catalyzed Reactions

Palladium catalysis is widely used for cross-coupling reactions involving bromo-heterocycles. nih.gov Reactions like the Suzuki, Negishi, and Stille couplings proceed through a well-established catalytic cycle. researchgate.netmdpi.comnih.gov Cross-coupling on 2,4-dibromothiazole (B130268) has been shown to occur preferentially at the more electron-deficient C2 position. researchgate.net

The general mechanism for a Suzuki coupling is as follows:

Oxidative Addition: A low-valent Pd(0) complex reacts with the 2-bromothiazole (B21250) derivative, inserting into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation: The Pd(II) complex then reacts with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Nickel (Ni)-Catalyzed Reactions

Nickel catalysts offer a cheaper, more earth-abundant alternative to palladium and exhibit unique reactivity. sci-hub.seresearchgate.net Nickel can access a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), and can facilitate reactions through both two-electron pathways and single-electron radical pathways. sci-hub.senih.gov

The catalytic cycle for nickel-catalyzed cross-couplings is similar in principle to that of palladium but with notable differences:

Oxidative Addition: Ni(0) undergoes oxidative addition to the 2-bromothiazole to form a Ni(II) species. sci-hub.se

Radical Pathways: Unlike palladium, nickel can readily engage in single-electron transfer (SET) processes, leading to the formation of radical intermediates. This allows for the coupling of alkyl partners that are often problematic in palladium catalysis due to β-hydride elimination. sci-hub.seresearchgate.net

Reductive Elimination: The final product is formed via reductive elimination from a Ni(II) or Ni(III) intermediate, regenerating a lower-valent nickel species to continue the cycle. nih.gov

Copper (Cu)-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide another valuable synthetic tool. researchgate.net These reactions are often cost-effective and can be performed under ligand-free conditions in some cases. organic-chemistry.org The mechanism for copper-catalyzed arylations, such as the Ullmann condensation or C-H activation couplings, typically involves Cu(I) and Cu(III) intermediates.

A plausible mechanistic cycle for a copper-catalyzed arylation with an aryl bromide is:

Oxidative Addition: A Cu(I) species undergoes oxidative addition with the 2-bromothiazole to form a Cu(III)-aryl intermediate.

Transmetalation/Deprotonation: The coupling partner is incorporated, either through transmetalation from an organometallic reagent or via deprotonation in a direct C-H arylation scenario. nih.gov

Reductive Elimination: The coupled product is released from the Cu(III) center, regenerating the Cu(I) catalyst.

| Catalyst System | Key Oxidation States | Typical Coupling Partner | Mechanistic Hallmark |

|---|---|---|---|

| Palladium (Pd) | Pd(0) / Pd(II) | Organoboron, Organozinc, Organotin | Well-defined two-electron catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination). |

| Nickel (Ni) | Ni(0) / Ni(I) / Ni(II) / Ni(III) | Organoboron, Organozinc, Grignard Reagents | Can proceed via two-electron or single-electron (radical) pathways; versatile for Csp², and Csp³ coupling. sci-hub.se |

| Copper (Cu) | Cu(I) / Cu(III) | Amines, Phenols, Aryl Halides | Often used for C-N, C-O bond formation and C-H activation; mechanism can involve Cu(I)/Cu(III) cycle. nih.gov |

Nucleophilic Aromatic Substitution on Brominated Thiazoles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is feasible on this compound because the thiazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and sulfur heteroatoms. This electron deficiency makes the ring susceptible to attack by nucleophiles. researchgate.net

The SNAr mechanism is a two-step process: wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the thiazole ring is temporarily broken in this step. The negative charge in the intermediate is delocalized over the ring and stabilized by the electron-withdrawing heteroatoms.

Elimination of Leaving Group (Fast Step): The leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the thiazole ring is restored. masterorganicchemistry.com

Unlike SN2 reactions, the bond strength of the carbon-halogen bond has an inverted effect on the reaction rate. wikipedia.org Because the first step (nucleophilic attack) is rate-determining, the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack, which is the slower step.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Product Functional Group |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-Alkoxy-thiazole |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 2-Thioether-thiazole |

| Amine (R₂NH) | Morpholine | 2-Amino-thiazole derivative researchgate.net |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Cyano-thiazole |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 3,4 Dimethylphenyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2-bromo-4-(3,4-dimethylphenyl)thiazole, distinct signals are expected for the aromatic protons and the methyl groups. The proton on the thiazole (B1198619) ring (H-5) is anticipated to appear as a singlet in the downfield region of the spectrum, typically around 8.16 ppm, due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. nih.govresearchgate.net The protons of the dimethylphenyl group will present as a more complex pattern. The proton at the 2-position of the phenyl ring would likely appear as a singlet, while the protons at the 5 and 6-positions would show as a doublet and a singlet, respectively. The two methyl groups on the phenyl ring are expected to produce sharp singlet signals in the upfield region of the spectrum, typically between 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H5 | ~8.16 | Singlet |

| Phenyl-H2 | ~7.8 | Singlet |

| Phenyl-H5 | ~7.7 | Doublet |

| Phenyl-H6 | ~7.3 | Doublet |

| Methyl-H (C3') | ~2.3 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon atom of the thiazole ring bonded to bromine (C-2) is expected to be significantly downfield, while the C-4 and C-5 carbons will also exhibit characteristic shifts. The carbons of the dimethylphenyl ring will have distinct chemical shifts, with the methyl-substituted carbons appearing at a different frequency than the others. The carbon atoms of the two methyl groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole-C2 | ~136 |

| Thiazole-C4 | ~151 |

| Thiazole-C5 | ~117 |

| Phenyl-C1' | ~130 |

| Phenyl-C2' | ~129 |

| Phenyl-C3' | ~137 |

| Phenyl-C4' | ~138 |

| Phenyl-C5' | ~130 |

| Phenyl-C6' | ~126 |

| Methyl-C (C3') | ~20 |

Two-dimensional NMR techniques are invaluable for assigning proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. For the title compound, COSY would show correlations between the coupled protons on the dimethylphenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the thiazole and dimethylphenyl rings, as well as the positions of the methyl groups. sdsu.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. tsijournals.com The C=N and C=C stretching vibrations of the thiazole and phenyl rings would appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch (Thiazole) | ~1620 |

| C=C Stretch (Aromatic) | 1600-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. nist.gov For this compound, the presence of the extended conjugated system involving the thiazole and dimethylphenyl rings is expected to result in absorption bands around 240-410 nm. researchgate.netmdpi.com

Table 4: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) |

|---|

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not available, analysis of related compounds such as 2-bromo-4-phenyl-1,3-thiazole provides valuable insights. nih.govresearchgate.net In the crystal structure of this related compound, the thiazole and phenyl rings are nearly coplanar. nih.govresearchgate.net It is expected that this compound would adopt a similar conformation. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. nih.govresearchgate.net

Table 5: Expected Crystal Data Parameters (based on 2-bromo-4-phenyl-1,3-thiazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~5.89 |

| b (Å) | ~10.66 |

| c (Å) | ~13.87 |

| β (°) | ~90.81 |

| V (ų) | ~871.2 |

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

In the structure of 2-bromo-4-phenyl-1,3-thiazole, the bond lengths and angles within the thiazole and phenyl rings are consistent with those found in similar heterocyclic compounds. nih.gov The thiazole ring exhibits typical bond lengths for C-S, C-N, and C=C bonds within a five-membered aromatic system. The C-Br bond length is also within the expected range for a bromine atom attached to an sp²-hybridized carbon.

A key structural feature of 4-arylthiazole derivatives is the relative orientation of the thiazole and phenyl rings. This is defined by the dihedral angle between the mean planes of the two rings. For 2-bromo-4-phenyl-1,3-thiazole, this angle is relatively small, measured at 7.45 (10)°, indicating a nearly coplanar arrangement. nih.govresearchgate.net This planarity can influence the electronic properties and crystal packing of the molecule.

Table 1: Selected Bond Lengths for 2-bromo-4-phenyl-1,3-thiazole Data sourced from a representative crystallographic study of a closely related compound.

| Bond | Length (Å) |

| S1—C2 | 1.725 (2) |

| S1—C5 | 1.718 (2) |

| Br1—C2 | 1.868 (2) |

| N3—C2 | 1.305 (3) |

| N3—C4 | 1.385 (3) |

| C4—C5 | 1.359 (3) |

| C4—C6 | 1.468 (3) |

Table 2: Selected Bond Angles for 2-bromo-4-phenyl-1,3-thiazole Data sourced from a representative crystallographic study of a closely related compound.

| Angle | Degree (°) |

| C2—S1—C5 | 91.20 (11) |

| C2—N3—C4 | 109.8 (2) |

| N3—C2—S1 | 116.0 (2) |

| N3—C2—Br1 | 120.4 (2) |

| S1—C2—Br1 | 123.6 (1) |

| C5—C4—N3 | 116.3 (2) |

| C5—C4—C6 | 125.1 (2) |

| N3—C4—C6 | 118.6 (2) |

| C4—C5—S1 | 106.7 (2) |

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding, Hydrogen Bonding)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In 4-aryl-thiazole derivatives, these interactions play a critical role in the stability of the crystal lattice.

Analysis of the crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals several significant intermolecular forces:

π-π Stacking: Molecules related by a center of symmetry are held together by π-π stacking interactions. nih.gov A short distance of 3.815 (2) Å is observed between the centroids of the five-membered thiazole ring and the six-membered phenyl ring of an adjacent molecule. nih.govresearchgate.net This type of interaction is common in aromatic systems and contributes significantly to crystal cohesion.

Halogen Bonding: The crystal packing also features short intermolecular S···Br contacts, with a distance of 3.5402 (6) Å. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of sulfur and bromine, indicating a significant attractive interaction. This S···Br contact is a form of halogen bonding, where the electrophilic region of the bromine atom interacts with the nucleophilic sulfur atom of a neighboring molecule.

Crystal Packing and Disorder Phenomena

In some complex heterocyclic structures, molecules may adopt slightly different conformations within the crystal, leading to disorder phenomena. cardiff.ac.uk However, in the reported structure of the representative compound 2-bromo-4-phenyl-1,3-thiazole, no significant crystal disorder was observed. nih.govresearchgate.net The molecules are arranged in an ordered fashion, with the asymmetric unit containing a single molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₁H₁₀BrNS), the calculated molecular weight is 268.17 g/mol . lookchem.com

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to this weight. A characteristic feature will be the isotopic pattern of the molecular ion, which will appear as two peaks of nearly equal intensity (M⁺ and M⁺+2), separated by two mass units. This is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of 2-substituted-4-arylthiazoles typically involves cleavage of the thiazole ring and loss of substituents. nih.gov Plausible fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br) to give a fragment ion.

Cleavage of the thiazole ring, which can lead to the formation of ions such as the dimethylphenyl-thiirene cation. nih.gov

Loss of neutral molecules like HBr. researchgate.net

Fragmentation of the dimethylphenyl group, such as the loss of a methyl radical (•CH₃).

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the structure of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the purity and composition of a synthesized compound.

For this compound, with the molecular formula C₁₁H₁₀BrNS, the theoretical elemental composition can be calculated. These values serve as a benchmark for experimental verification.

Table 3: Theoretical Elemental Composition of C₁₁H₁₀BrNS

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 49.28 |

| Hydrogen | H | 1.008 | 10.080 | 3.76 |

| Bromine | Br | 79.904 | 79.904 | 29.80 |

| Nitrogen | N | 14.007 | 14.007 | 5.22 |

| Sulfur | S | 32.06 | 32.060 | 11.96 |

| Total | 268.172 | 100.00 |

Experimental results from elemental analysis of a pure sample should closely match these theoretical percentages. For instance, the analysis of the related compound 2-bromo-4-phenylthiazole (B1277947) (C₉H₆BrNS) showed found values (C, 45.09%; H, 2.57%) that were in excellent agreement with the calculated values (C, 45.02%; H, 2.52%), confirming its composition. nih.govresearchgate.net A similar level of agreement would be expected for this compound.

Theoretical and Computational Studies on 2 Bromo 4 3,4 Dimethylphenyl Thiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to predict geometries, electronic properties, and spectroscopic parameters of thiazole-based compounds.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT methods are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. This process provides key structural parameters.

While specific DFT-optimized data for 2-bromo-4-(3,4-dimethylphenyl)thiazole is not available, experimental data from X-ray crystallography of the closely related analog, 2-bromo-4-phenyl-1,3-thiazole, offers insight into the expected structural features. nih.gov In this analog, the thiazole (B1198619) and phenyl rings are not perfectly coplanar but are twisted by a dihedral angle of 7.45 (10)°. nih.gov A similar twist would be expected for this compound, influenced by the steric effects of the methyl groups.

DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles. For instance, in 2-bromo-4-phenyl-1,3-thiazole, the key bond lengths were experimentally determined as shown in the table below. researchgate.net DFT calculations would aim to reproduce these values and predict those for the target molecule.

Table 1: Selected Experimental Bond Lengths for the Analog Compound 2-bromo-4-phenyl-1,3-thiazole

| Bond | Length (Å) |

| Br1—C2 | 1.874 (2) |

| S1—C2 | 1.714 (2) |

| S1—C5 | 1.713 (2) |

| N3—C2 | 1.295 (2) |

| N3—C4 | 1.392 (2) |

| C4—C5 | 1.372 (3) |

Data sourced from experimental crystallographic studies of 2-bromo-4-phenyl-1,3-thiazole, a structural analog. researchgate.net

Optimization of the electronic structure provides further insights, such as the distribution of electron density, the molecular dipole moment, and the electrostatic potential, which are critical for understanding the molecule's reactivity and intermolecular interactions.

DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the molecule. While experimental IR spectra for 2-bromo-4-phenylthiazole (B1277947) show characteristic peaks at 3098, 1476, 1263, and 836 cm⁻¹, theoretical calculations can assign these peaks to specific vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and ring deformation modes. nih.gov For this compound, additional modes corresponding to the vibrations of the two methyl groups would also be predicted.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to UV-Visible absorption spectra. nbu.edu.sa These calculations help identify the nature of electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that a molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability. nbu.edu.sa For a series of substituted 1,3-benzothiazole derivatives, DFT studies have shown HOMO-LUMO gaps in the range of 3.95 to 4.70 eV. nbu.edu.sa It is expected that the HOMO-LUMO gap for this compound would fall within a similar range, influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the dimethylphenyl group.

Table 2: Conceptual Frontier Orbital Properties

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | The electron-rich dimethylphenyl and thiazole rings would contribute significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | The LUMO is expected to have significant π* character distributed across the conjugated ring system. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability. | Expected to be in the range of 3.5 - 5.0 eV, typical for conjugated heterocyclic systems. |

Applications in Advanced Organic Synthesis and Catalysis

Role as Building Blocks in the Synthesis of Complex Organic Molecules

2-Bromo-4-(3,4-dimethylphenyl)thiazole is a key building block for the synthesis of a variety of complex organic molecules. The thiazole (B1198619) moiety itself is found in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.net The bromine atom at the C2 position of the thiazole ring is particularly susceptible to a range of chemical reactions, including substitution and cross-coupling, allowing for the introduction of diverse functional groups.

This reactivity makes 2-bromo-4-arylthiazoles, such as the title compound, valuable precursors in multi-step syntheses. For instance, they can be used to construct more elaborate thiazole-containing structures that are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. spast.orgnih.govnih.gov The 3,4-dimethylphenyl group can also influence the biological activity and physical properties of the final products. The synthetic utility of 2-bromothiazoles is well-established, and their reactions are foundational to the preparation of a wide array of substituted thiazole derivatives. nih.govmdpi.com

For example, 2-amino-4-arylthiazole derivatives, which can be synthesized from their 2-bromo counterparts, have been explored for their antitrichomonal activity. researchgate.net The conversion of the 2-bromo group to other functionalities is a common strategy in the elaboration of the thiazole core.

A summary of representative transformations of 2-bromothiazoles is presented in the table below, illustrating their versatility as building blocks.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Amination | Amines, Pd or Cu catalyst | 2-Aminothiazoles | nih.gov |

| Suzuki Coupling | Boronic acids, Pd catalyst | 2-Arylthiazoles | researchgate.net |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 2-Alkynylthiazoles | nih.gov |

| Stille Coupling | Organostannanes, Pd catalyst | 2-Alkyl/Arylthiazoles | nih.gov |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 2-Aminothiazoles | eie.gr |

Utilization as Ligands in Homogeneous Catalysis

The nitrogen and sulfur atoms within the thiazole ring of this compound provide potential coordination sites for metal centers. This has led to the exploration of thiazole derivatives as ligands in homogeneous catalysis.

In the field of asymmetric catalysis, where the creation of chiral molecules is paramount, the design of effective chiral ligands is crucial. Thiazole-containing ligands have shown promise in this area. For example, proline-based phosphine-thiazole ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of challenging trisubstituted olefins, achieving high enantioselectivities. researchgate.net Similarly, other chiral bidentate phosphine-thiazole ligands have been developed for the same purpose. semanticscholar.org

While this compound itself is not chiral, it can be functionalized to incorporate chiral auxiliaries. The bromine atom can be replaced with a phosphine (B1218219) group, for instance, and the resulting phosphine-thiazole could then be used as a ligand in asymmetric catalysis. The modular nature of the synthesis of these ligands allows for the systematic variation of their steric and electronic properties to optimize catalytic performance. acs.org The general structure of such ligands often involves a chiral backbone that connects the coordinating thiazole and phosphine moieties.

The development of P-stereogenic ligands, which have a chiral phosphorus atom, is another important area in asymmetric hydrogenation, and thiazole-containing fragments could potentially be incorporated into such ligand designs. ub.edu

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the electron-deficient 2-position of the thiazole ring is readily activated by palladium and other transition metal catalysts. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of 2-substituted thiazole derivatives.

Common cross-coupling reactions involving 2-bromothiazoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 2-aryl or 2-vinylthiazoles. researchgate.net

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Stille Coupling: Reaction with organostannanes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylthiazoles. nih.gov

Heck Coupling: Reaction with alkenes. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to produce 2-aminothiazoles. eie.gr

Furthermore, thiazole derivatives can themselves act as ligands in these catalytic systems. Simple thiazole-based ligands have been used to prepare palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net The nitrogen atom of the thiazole ring can coordinate to the metal center, influencing the catalyst's activity and stability. The specific substitution on the phenyl ring of this compound could modulate the electronic properties of the thiazole ring and, consequently, its effectiveness as a ligand.

The following table provides a summary of common cross-coupling reactions and the types of products that can be synthesized from 2-bromothiazole (B21250) precursors.

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base | 2,4-Diarylthiazole |

| Negishi | R-ZnX | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-arylthiazole |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-arylthiazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynyl-4-arylthiazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-4-arylthiazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | 2-Amino-4-arylthiazole |

The performance of a thiazole-based ligand in catalysis is intricately linked to its structure. For this compound, modifications at the 2-position (by replacing the bromine) and the nature of the substituent at the 4-position (the 3,4-dimethylphenyl group) are key determinants of its coordinating ability and the steric environment it creates around a metal center.

In the context of asymmetric catalysis, the design of chiral phosphine-thiazole ligands has revealed that the rigidity of the ligand backbone and the nature of the substituents on the phosphorus and thiazole moieties have a significant impact on enantioselectivity. semanticscholar.org Structure-activity relationship (SAR) studies are crucial for optimizing ligand performance. These studies often involve synthesizing a library of ligands with systematic variations and evaluating their catalytic activity and selectivity. ijper.orgnih.govmdpi.com For example, altering the steric bulk of the groups on the phosphorus atom or the aryl group at the 4-position of the thiazole can create a more effective chiral pocket around the metal, leading to higher enantiomeric excesses in the product.

Precursors for Advanced Heterocyclic Systems (e.g., Fused Ring Systems)

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are of interest in materials science and medicinal chemistry. rsc.org

One common strategy involves a cross-coupling reaction to introduce a functional group at the 2-position, followed by an intramolecular cyclization reaction. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo cyclization with another part of the molecule. Similarly, introducing an ortho-functionalized aryl group at the 2-position could set the stage for a subsequent ring-closing reaction to form a fused system.

The synthesis of imidazothiazoles and related fused heterobicyclic systems often starts from functionalized thiazole precursors. nih.gov These fused systems are known to possess a broad spectrum of biological activities. The synthesis of benzofused sulfur heterocycles is another area where functionalized aromatic compounds are used as starting materials. organic-chemistry.org While not a direct benzofusion, similar strategies can be envisioned starting from this compound to construct novel fused ring systems containing the thiazole moiety.

Exploration in Supramolecular Chemistry via Thiazole Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The thiazole scaffold can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking (due to the aromatic nature of the ring), and coordination to metal ions.

Thiazole and its derivatives have been incorporated into the structure of ligands used to build metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have applications in areas such as gas storage, separation, and sensing. The this compound molecule could be functionalized, for example by replacing the bromine with a carboxylic acid or another coordinating group, to create a linker for the synthesis of novel MOFs.

Furthermore, thiazolo[5,4-d]thiazole, a fused thiazole system, has been used as a building block for supramolecular assemblies with interesting photochromic properties. rsc.org This highlights the potential of thiazole-based structures in the development of "smart" materials. The specific substitution on the phenyl ring of this compound could be used to tune the intermolecular interactions and thus control the self-assembly and properties of the resulting supramolecular structures.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for thiazole (B1198619) derivatives often rely on hazardous reagents and generate considerable waste, creating environmental concerns. researchgate.net The future of synthesizing 2-bromo-4-(3,4-dimethylphenyl)thiazole lies in the adoption of green and sustainable chemistry principles. Research is increasingly focused on developing novel synthetic routes that are not only efficient but also environmentally benign.

Key emerging methodologies include:

Microwave and Ultrasound-Assisted Synthesis : These techniques offer significant advantages by reducing reaction times and often improving yields. researchgate.netbepls.com Microwave irradiation, for instance, can accelerate catalyst-free multicomponent domino reactions in aqueous media. bepls.com

Green Solvents and Catalysts : The replacement of toxic organic solvents with greener alternatives like water or deep eutectic solvents (DES) is a critical area of development. researchgate.netmdpi.com Furthermore, the use of non-toxic, recyclable nanocatalysts or organocatalysts is being explored to replace hazardous reagents like iodine. researchgate.net

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.net Developing an MCR for this compound could significantly streamline its production.

Mechanochemistry : This solvent-free approach involves grinding reactants together to initiate a chemical reaction, offering a highly sustainable alternative to traditional solution-phase synthesis. researchgate.net

These sustainable approaches offer scalability, cost-effectiveness, and simpler purification protocols, making them highly attractive for the future synthesis of this compound and related compounds. researchgate.net

| Parameter | Conventional Methods | Sustainable/Green Methods |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents | Water, deep eutectic solvents (DES), ionic liquids, or solvent-free (mechanochemistry) researchgate.netmdpi.com |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation, ultrasound sonication (reduced time) researchgate.netbepls.com |

| Catalysts/Reagents | Often use toxic or hazardous reagents (e.g., iodine) | Benign, recyclable nanocatalysts, organocatalysts, biocatalysts researchgate.net |

| Efficiency | Multi-step procedures with intermediate isolation | One-pot, multicomponent reactions (MCRs) researchgate.net |

| Waste Generation | Significant byproduct and solvent waste | High atom economy, minimal waste generation |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of chemical reactions. beilstein-journals.orgresearchgate.netnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. beilstein-journals.orgnih.gov

For a target molecule like this compound, AI and ML can be applied in several ways:

Retrosynthesis Planning : AI-driven tools can propose diverse and efficient synthetic routes, potentially uncovering more effective strategies than those devised by human chemists. beilstein-journals.orgmdpi.com

Reaction Condition Optimization : ML algorithms, particularly Bayesian optimization and active learning, can efficiently explore the vast space of possible reaction conditions (e.g., temperature, solvent, catalyst, base) to identify the combination that maximizes yield and selectivity. beilstein-journals.orgnih.gov This is especially powerful when combined with high-throughput experimentation (HTE) platforms. researchgate.net

Predictive Modeling : Machine learning models can be trained to predict the success or failure of a reaction, its yield, or its stereoselectivity based on the structures of the reactants and the proposed conditions. beilstein-journals.org This allows for virtual screening of potential reactions, saving time and resources. mdpi.com

These data-driven strategies move beyond traditional, hypothesis-driven experimentation, enabling a more rapid and efficient navigation of the complex chemical space to discover better ways of preparing molecules like this compound. nih.gov

Advanced Characterization Techniques for Elucidating Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. The identification and characterization of transient reaction intermediates provide invaluable insight into the transformation pathway. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for final product elucidation, more advanced methods are needed to capture fleeting intermediates. nih.gov

Future research will likely involve the application of sophisticated analytical techniques to the synthesis of this compound:

In-situ Spectroscopy : Techniques such as in-situ IR and Raman spectroscopy allow for the real-time monitoring of a reaction mixture. This provides kinetic data and can reveal the formation and consumption of intermediate species without the need for quenching or sampling.

Advanced Mass Spectrometry : Methods like Cold Spray Ionization Mass Spectrometry (CSI-MS) can gently ionize and detect delicate intermediates that might otherwise decompose under harsher conditions.

Crystallographic Analysis : In cases where an intermediate can be isolated or trapped, X-ray crystallography provides unambiguous structural proof, as has been used to confirm reaction pathways in related fused-heterocycle syntheses. nih.gov

By combining these advanced techniques, researchers can build a comprehensive picture of the reaction mechanism, identifying rate-limiting steps and potential side reactions. This knowledge is fundamental for rationally designing improved synthetic protocols.

Computational Predictions for Molecular Design and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can predict a wide range of properties, guiding its modification and application.

Key computational approaches include:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, reactivity indices, and reaction energy profiles. This allows for the prediction of the most likely sites for chemical modification and an understanding of the reaction mechanism at an electronic level.

Molecular Docking and Dynamics : These simulations are used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. nih.gov This is crucial for designing new derivatives with enhanced biological activity. For example, modeling can reveal key interactions, such as arene-arene interactions, that stabilize the molecule within a binding site. nih.gov

ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a molecule. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxic effects, a critical step in drug development. nih.gov

The synergy between these predictive computational models and experimental synthesis allows for a more rational, design-led approach. Instead of synthesizing large libraries of compounds randomly, researchers can focus on those with the highest predicted potential, significantly accelerating the discovery of new and improved thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.